molecular formula C20H22Cl2N2O4S B3676669 N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide CAS No. 6447-02-5

N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide

Cat. No.: B3676669
CAS No.: 6447-02-5
M. Wt: 457.4 g/mol
InChI Key: VNMKGDHJXZDYLF-UHFFFAOYSA-N
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Description

N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a carbamothioyl bridge linking a 3,4,5-triethoxybenzamide moiety to a 3,5-dichlorophenyl group, a structural motif of interest in medicinal chemistry and chemical biology. Its molecular framework suggests potential for investigation in various biochemical pathways. Researchers may explore its application as a building block in organic synthesis or as a lead compound in the study of enzyme inhibition and receptor interactions. The presence of the dichlorophenyl and triethoxybenzene subunits, which are found in compounds with diverse biological activities, makes it a candidate for developing new chemical probes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and literature reviews prior to handling.

Properties

IUPAC Name

N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O4S/c1-4-26-16-7-12(8-17(27-5-2)18(16)28-6-3)19(25)24-20(29)23-15-10-13(21)9-14(22)11-15/h7-11H,4-6H2,1-3H3,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMKGDHJXZDYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361795
Record name STK045239
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6447-02-5
Record name STK045239
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,4,5-triethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium hydroxide in ethanol at reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the carbamothioyl group. The mechanism of action may involve interactions with specific molecular targets such as proteins or enzymes, leading to changes in their activity.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation and reduction.

Reaction TypeDescription
OxidationCan form sulfoxides or sulfones.
ReductionThe carbamothioyl group can be reduced to an amine.
SubstitutionCan undergo nucleophilic substitution reactions.

Biology

This compound is being investigated for its potential as a biochemical probe. Its ability to bind to specific biological targets makes it useful for studying biochemical pathways and interactions.

Medicine

The compound has been explored for its therapeutic properties, particularly in drug development. Research indicates that it may have anticancer activities due to its ability to inhibit certain enzymes involved in tumor growth.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects at low concentrations, indicating its potential as a lead compound for further drug development.

Case Study 2: Biochemical Probing

Research conducted by the National Cancer Institute utilized this compound as a biochemical probe to study its interaction with specific proteins involved in cell signaling pathways. The findings revealed that it could modulate protein activity, suggesting applications in targeted therapy.

Industrial Applications

In addition to its research applications, this compound is being explored in industrial settings for developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Name Molecular Formula Substituents (Benzamide Core) Halogen/Functional Group Melting Point (°C) Key Features
Target Compound C₂₂H₂₄Cl₂N₂O₄S 3,4,5-Triethoxy 3,5-Cl (thiourea) N/A High lipophilicity, steric hindrance
Tenovin-37 C₂₄H₃₁ClN₄O₄S 3,4,5-Trimethoxy None (dimethylamino) 115–117 Lower lipophilicity, hydrophilic side chain
Tenovin-38 C₂₄H₃₁ClN₄O₃S 4-Methoxy-3,5-dimethyl None (dimethylamino) 190–192 Methyl groups enhance crystallinity
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide C₁₇H₁₆BrNO₄ 3,4,5-Trimethoxy 4-Br (amide) N/A Bromine increases molecular weight/polarity
N-(2,3-Dichlorophenyl)-3,4,5-triethoxybenzamide C₁₉H₂₁Cl₂NO₄ 3,4,5-Triethoxy 2,3-Cl (amide) N/A Chlorine positional isomerism affects shape

Key Observations :

Chlorine at 3,5-positions (target) vs. 2,3-positions () alters molecular symmetry and steric interactions, which may impact binding specificity.

Thermal Stability: Tenovin-38’s higher melting point (190–192°C vs. 115–117°C for Tenovin-37) correlates with its methyl-substituted aromatic core, suggesting improved crystallinity . The target compound’s triethoxy groups may lower its melting point compared to Tenovin-36.

Halogen positioning (3,5-Cl vs. 4-Br in ) modulates electronic effects, with chlorine’s electronegativity favoring stronger dipole interactions.

Biological Activity

N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide (CAS Number: 6447-02-5) is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H22_{22}Cl2_{2}N2_{2}O4_{4}S
  • Molecular Weight : 457.37 g/mol
  • Density : 1.329 g/cm³
  • Refractive Index : 1.615

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antiviral Activity : Research indicates that this compound exhibits antiviral properties, particularly against the Hepatitis B virus (HBV). It acts as a capsid assembly inhibitor, which disrupts the viral replication cycle .
  • Anticancer Potential : Studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

Case Studies

  • Study on Antiviral Efficacy :
    • A study conducted on C57BL/6 mice demonstrated that treatment with this compound resulted in a marked reduction in HBV load compared to control groups. The mechanism was linked to the inhibition of viral capsid formation .
  • Anticancer Activity :
    • In vitro studies using various cancer cell lines (e.g., breast and liver cancer cells) revealed that the compound significantly inhibited cell growth and induced apoptosis. The IC50_{50} values ranged from 10 to 30 µM depending on the cell line tested .

Comparative Data Table

Biological ActivityMechanism of ActionReference
AntiviralInhibition of HBV capsid assembly
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. Methodological Answer :

  • Synthesis : A common approach involves coupling 3,4,5-triethoxybenzoic acid with 3,5-dichlorophenylthiourea using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dimethylformamide (DMF). Post-reaction, the product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
  • Purity Validation :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
    • NMR : Confirm the absence of residual solvents (e.g., DMF) and unreacted starting materials by ¹H/¹³C NMR.
    • Melting Point : Compare experimental values with literature data to assess crystallinity .

Basic: How can the solid-state conformation of this compound be characterized, and what structural insights are critical for activity?

Q. Methodological Answer :

  • X-ray Crystallography : Single crystals grown via slow ethanol evaporation can resolve the spatial arrangement. Key parameters include:
    • Dihedral Angles : Between the 3,4,5-triethoxybenzamide and 3,5-dichlorophenyl groups (e.g., ~58° in analogous benzamides ).
    • Hydrogen Bonding : N–H⋯S or N–H⋯O interactions that stabilize the crystal lattice and influence solubility .
  • FT-IR : Confirm the presence of carbamothioyl (–NH–C(=S)–) and amide (–CONH–) groups via peaks at ~3350 cm⁻¹ (N–H stretch) and 1670 cm⁻¹ (C=O) .

Advanced: How does the compound interact with biological targets (e.g., Hedgehog signaling pathways), and what assays are suitable for mechanistic studies?

Q. Methodological Answer :

  • Target Identification :
    • Molecular Docking : Use AutoDock Vina to model interactions with Hedgehog pathway components like Smoothened (SMO) receptor. Prioritize residues involved in hydrophobic pockets (e.g., 3,5-dichlorophenyl group) .
  • Functional Assays :
    • Luciferase Reporter Assays : Measure Gli1 transcriptional activity in NIH/3T3 cells to assess pathway inhibition.
    • Western Blotting : Quantify SMO and Patched (PTCH1) protein levels post-treatment .
  • Contradiction Note : Discrepancies in IC₅₀ values may arise from cell line variability (e.g., SANT-2 analogs show 10-fold differences between primary vs. cancer cells ).

Advanced: How can conflicting toxicity data (e.g., renal vs. hepatic effects) be resolved in preclinical studies?

Q. Methodological Answer :

  • Toxicokinetic Profiling :
    • CYP Induction : Assess hepatic CYP2E1/3A4 activity via microsomal assays. Acetone pretreatment (as in ) may exacerbate toxicity by enhancing bioactivation .
    • Tissue Distribution : Use LC-MS/MS to quantify compound accumulation in kidneys/liver. Higher renal retention (e.g., due to OATP transporters) may explain nephrotoxicity .
  • Mitigation Strategies :
    • Prodrug Design : Mask the carbamothioyl group with acetylated promoieties to reduce renal uptake.
    • Co-administration : Test N-acetylcysteine (NAC) to counteract oxidative stress in dose-ranging studies .

Advanced: What strategies improve the metabolic stability of this compound without compromising target affinity?

Q. Methodological Answer :

  • Structural Optimization :
    • Ethoxy Substituents : Replace 3,4,5-triethoxy groups with metabolically stable trifluoromethoxy (–OCF₃) groups to slow CYP-mediated oxidation .
    • Isosteric Replacement : Substitute the carbamothioyl (–N–C(=S)–) with a carbamate (–N–C(=O)–O–) to reduce thiol-mediated glutathione conjugation .
  • In Vitro Stability Assays :
    • Microsomal Incubations : Monitor parent compound depletion in human liver microsomes (HLM) with NADPH. Aim for >60% remaining after 1 hour .
    • Plasma Stability : Assess esterase-mediated hydrolysis of triethoxy groups in rat plasma .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Q. Methodological Answer :

  • LC-MS/MS :
    • Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
    • Ionization : ESI+ with MRM transitions for m/z 480 → 223 (cleavage at the benzamide bond) .
  • Sample Preparation :
    • Plasma/Serum : Protein precipitation with acetonitrile (1:3 v/v).
    • Tissue Homogenates : Solid-phase extraction (SPE) using Oasis HLB cartridges .

Advanced: How do structural modifications (e.g., halogen substitution) alter fungicidal efficacy, and what design principles apply?

Q. Methodological Answer :

  • Halogen Effects :
    • 3,5-Dichloro vs. 3,4-Dichloro : 3,5-substitution enhances lipid membrane penetration (logP ~4.2) vs. 3,4-analogs (logP ~3.8), improving antifungal activity against Botrytis cinerea .
  • SAR Insights :
    • Triethoxy Group : Critical for π-π stacking with fungal cytochrome P450 14α-demethylase (CYP51). Removal reduces MIC by >50% .
  • Resistance Management : Rotate with non-benzamide fungicides (e.g., azoles) to delay resistance evolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide
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N-[(3,5-dichlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide

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